This compound is classified under organosilicon compounds, specifically as a chlorinated silane. It is often synthesized through chlorination reactions involving trichlorosilane and chloroethanol derivatives. The compound is recognized for its utility in producing silane-based polymers and coatings, which find applications in electronics, adhesives, and sealants.
The synthesis of 2-chloroethyltrichlorosilane can be achieved through several methods, primarily involving chlorination processes. Key methods include:
The efficiency of these methods can vary based on factors such as temperature, pressure, and the presence of catalysts. For instance, the liquid-phase method has shown selectivity rates exceeding 95% for the desired chloromethyl product when optimized correctly .
The molecular formula of 2-chloroethyltrichlorosilane is , with a molar mass of approximately 210.93 g/mol. The structure can be represented as follows:
This indicates that the silicon atom is bonded to three chlorine atoms and one ethyl group containing a chlorine substituent.
The compound is sensitive to moisture and reacts vigorously with water, necessitating careful handling under anhydrous conditions .
2-Chloroethyltrichlorosilane participates in various chemical reactions typical of organosilanes:
The mechanism of action for 2-chloroethyltrichlorosilane primarily involves nucleophilic substitution reactions where nucleophiles attack the silicon atom, displacing chlorine atoms. This process can lead to the formation of various functionalized silanes or siloxanes depending on the nature of the nucleophile used.
For example, upon hydrolysis, the reaction can be represented as follows:
This illustrates how water interacts with the compound to yield hydroxylated products while releasing hydrochloric acid.
2-Chloroethyltrichlorosilane is utilized in various scientific applications:
The synthesis of chloroalkylsilanes, including 2-chloroethyltrichlorosilane, traces its origins to mid-20th-century breakthroughs in radical chemistry. Early methods relied heavily on photochemical initiation and high-temperature gas-phase reactions. In 1945, Krieble and Elliott pioneered UV-mediated chlorination of methylsilanes using 4W germicidal lamps at 20–40°C, producing mixtures like Me₂(C1CH₂)SiCl and Me(C1CH₂)₂SiCl with limited selectivity [1]. By 1954, Russian researchers achieved 53% yield of ClCH₂SiCl₃ from MeSiCl₃ under UV irradiation but required 22-hour reaction times and suffered from poly-chlorinated byproducts [1] [5].
A significant leap emerged in 1956 when Chinese scientists explored diisopropyl azodicarboxylate as a radical initiator for CH₃SiCl₃ chlorination. Though selective, this method depended on costly catalysts (e.g., Yttrium/Lanthanum trichloride), rendering industrial scaling impractical [1]. Thermal methods (300–400°C) developed by Voronkov in 2001 improved yields to 63–82% but introduced explosion risks and equipment degradation [1]. These approaches shared critical limitations: poor reaction control, byproduct proliferation, and energy inefficiency – problems later addressed by catalytic innovations.
Table 1: Early Chloroalkylsilane Synthetic Methods
Year | Researchers | Method | Key Conditions | Yield/Selectivity | Limitations |
---|---|---|---|---|---|
1945 | Krieble & Elliott | UV photochlorination | 20–40°C, 4W lamps | Mixed products | Low selectivity |
1954 | Ponomarenko & Mironov | UV reflux | 22 h reflux | 53% ClCH₂SiCl₃ | Long reaction time |
2001 | Voronkov et al. | Thermal chlorination | 300–400°C | 63–82% | Explosion risk, high energy |
The advent of dual-catalyst systems revolutionized chloroalkylsilane synthesis by enabling precise radical control under mild conditions. The landmark CN104558003A patent (2015) disclosed a benzoyl peroxide (BPO)/ferric chloride (FeCl₃) mixture (2:1 wt ratio) catalyzing methyltrichlorosilane chlorination at 55–65°C [1]. This approach delivered:
Mechanistically, BPO decomposes thermally to generate phenyl radicals (*C₆H₅), initiating chlorine abstraction. FeCl₃ then acts as a Lewis acid co-catalyst, polarizing the Si–CH₃ bond and facilitating sequential H-atom substitution [1]. Crucially, this system operated effectively without UV light, overcoming historical constraints like mercury lamp hazards and inconsistent illumination. Industrial scalability was enhanced by:
Table 2: Catalytic Liquid-Phase Chlorination Performance
Parameter | BPO/FeCl₃ System | Traditional UV Method | Thermal Process |
---|---|---|---|
Temperature | 55–65°C | 20–40°C | 300–400°C |
Time | 1–2.5 h | 22 h | <1 h |
Selectivity | 95% | 53% | 63–82% |
Poly-chlorinated byproducts | <5% | ~47% | 18–37% |
Energy input | Low | Moderate (UV lamps) | Very high |
Industrial chloroalkylsilane production balances reaction kinetics, purity requirements, and operational costs. Liquid-phase and gas-phase methodologies diverge sharply in these parameters:
Reaction Mechanism & Selectivity:Liquid-phase (catalytic): Proceeds via polarized radical pathways where FeCl₃ stabilizes transition states, minimizing C–C bond cleavage. This suppresses undesired dichloromethyl (CHCl₂SiCl₃) or trichloromethyl (CCl₃SiCl₃) formation [1].Gas-phase (thermal): Relies on homolytic C–H bond cleavage at high temperatures, promoting over-chlorination. Byproducts require energy-intensive distillation (e.g., boiling points: ClCH₂SiCl₃: 117–119°C vs. Cl₂CHSiCl₃: >119°C) [1] [7].
Process Efficiency:Liquid-phase systems achieve 70–80% methyltrichlorosilane conversion per pass with chlorine utilization >90%, enabled by precise stoichiometry (MeSiCl₃:Cl₂ = 1:0.6–0.9 mol ratio) [1]. Gas-phase direct chlorination (e.g., Müller-Rochow process) operates continuously but yields complex mixtures like (CH₃)₃SiCl, (CH₃)₂SiCl₂, and CH₃SiCl₃, necessitating multi-step fractionation [7].
Industrial Scalability:Liquid-phase advantages include:
Table 3: Chlorination Process Economics Comparison
Factor | Liquid-Phase Catalytic | Gas-Phase Thermal |
---|---|---|
Capital expenditure | $1.2–1.8M (per 5kt line) | $3–4M (per 10kt line) |
Operating temperature | 55–80°C | 250–400°C |
Chlorine utilization | >90% | 75–85% |
Byproduct management | Distillation + catalyst recycle | Multi-column distillation |
Main product purity | >99% (after distillation) | 85–92% (requiring further upgrade) |
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